2,4,6-Trimethyl-1,3,5-thiadiazinane
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Overview
Description
2,4,6-Trimethyl-1,3,5-thiadiazinane is a heterocyclic compound with the molecular formula C6H14N2S. It is characterized by a six-membered ring containing three carbon atoms, two nitrogen atoms, and one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethyl-1,3,5-thiadiazinane typically involves the cyclization of appropriate precursors. One common method is the reaction of trimethylamine with sulfur and formaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The scalability of the synthesis process makes it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethyl-1,3,5-thiadiazinane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of nitrogen and sulfur atoms in the ring, which can act as nucleophilic or electrophilic centers .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions and results in the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction leads to the formation of amines or thiols.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
2,4,6-Trimethyl-1,3,5-thiadiazinane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethyl-1,3,5-thiadiazinane involves its interaction with molecular targets through its nitrogen and sulfur atoms. These atoms can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .
Comparison with Similar Compounds
2,4,6-Trimethyl-1,3,5-dithiazine: This compound has a similar structure but contains two sulfur atoms instead of one.
1,3,5-Thiadiazine: This compound lacks the methyl groups present in 2,4,6-Trimethyl-1,3,5-thiadiazinane, resulting in different chemical properties and reactivity.
Uniqueness: this compound is unique due to its specific arrangement of methyl groups and the presence of both nitrogen and sulfur atoms in the ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Properties
CAS No. |
53897-63-5 |
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Molecular Formula |
C6H14N2S |
Molecular Weight |
146.26 g/mol |
IUPAC Name |
2,4,6-trimethyl-1,3,5-thiadiazinane |
InChI |
InChI=1S/C6H14N2S/c1-4-7-5(2)9-6(3)8-4/h4-8H,1-3H3 |
InChI Key |
PLCVUJTXVJDGBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1NC(SC(N1)C)C |
Origin of Product |
United States |
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